molecular formula C9H16N2O3S B1504951 Boc-L-thz-NH2

Boc-L-thz-NH2

Cat. No.: B1504951
M. Wt: 232.3 g/mol
InChI Key: OXGKKJVYQKKOIS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-thz-NH₂ is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a thiazole (thz) ring in its side chain. The thiazole ring, a heterocyclic aromatic structure containing nitrogen and sulfur, confers unique electronic and steric properties to the molecule. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where its stability under basic conditions and selective deprotection under acidic conditions (e.g., trifluoroacetic acid) make it advantageous for constructing complex architectures .

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.3 g/mol

IUPAC Name

tert-butyl (4R)-4-carbamoyl-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)11-5-15-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m0/s1

InChI Key

OXGKKJVYQKKOIS-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Boc-Lys(Z)-OH

Structural Features :

  • Boc-Lys(Z)-OH contains a Boc group on the α-amino group and a benzyloxycarbonyl (Z) group on the ε-amino side chain of lysine.
  • Key Applications : Used in solid-phase peptide synthesis (SPPS) to introduce protected lysine residues.

Comparison with Boc-L-thz-NH₂ :

Property Boc-L-thz-NH₂ Boc-Lys(Z)-OH
Molecular Weight ~280–300 g/mol (estimated) 349.4 g/mol (exact)
Protection Strategy Boc on α-amine; thiazole side chain Boc on α-amine; Z on ε-amine
Stability Stable under basic conditions; thiazole enhances acid resistance Z group labile to hydrogenolysis; Boc cleaved by acid
Solubility Moderate in DMF/DCM; limited in water High in polar aprotic solvents (e.g., DMF)
Reactivity Thiazole enables metal coordination Z group participates in orthogonal deprotection

Research Findings :

  • The thiazole ring in Boc-L-thz-NH₂ enhances rigidity and metabolic stability compared to the flexible lysine side chain in Boc-Lys(Z)-OH, making it preferable for designing protease-resistant peptides .
  • Boc-Lys(Z)-OH’s Z group allows selective deprotection via catalytic hydrogenation, whereas Boc-L-thz-NH₂ requires acidic conditions, limiting compatibility with acid-sensitive substrates .

Z-Pro-Lys(BOC)-Pro-Val-NH₂

Structural Features :

  • A tetrapeptide with Boc protection on the lysine side chain and a Z group on the N-terminal proline.

Comparison with Boc-L-thz-NH₂ :

Property Boc-L-thz-NH₂ Z-Pro-Lys(BOC)-Pro-Val-NH₂
Molecular Complexity Monomeric amino acid derivative Tetrapeptide with multiple protective groups
Synthesis Straightforward; single Boc protection Multi-step synthesis requiring orthogonal protections
Functionality Thiazole enables π-stacking interactions Designed for β-sheet stabilization in peptides

Research Findings :

  • Boc-L-thz-NH₂’s compact structure simplifies purification compared to multi-protected peptides like Z-Pro-Lys(BOC)-Pro-Val-NH₂, which often require HPLC for isolation .
  • The thiazole’s aromaticity in Boc-L-thz-NH₂ facilitates fluorescence-based tracking in cellular assays, a feature absent in Z-Pro-Lys(BOC)-Pro-Val-NH₂ .

General Trends in Boc-Protected Compounds

  • Acid Sensitivity : Boc groups are universally cleaved by strong acids (e.g., HCl in dioxane), but stability varies with adjacent functional groups. Thiazole rings in Boc-L-thz-NH₂ reduce side reactions during deprotection compared to esters in Boc-Lys(Z)-OH .
  • Solubility : Thiazole-containing derivatives exhibit lower aqueous solubility due to hydrophobicity, whereas lysine-based analogs (e.g., Boc-Lys(Z)-OH) are more polar .

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